molecular formula C8H13NO2 B3335217 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester CAS No. 111054-54-7

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester

Cat. No. B3335217
CAS RN: 111054-54-7
M. Wt: 155.19 g/mol
InChI Key: ATILYONFEASZNH-UHFFFAOYSA-N
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Description

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester, also known by its IUPAC name 2H-Pyran, 3,4-dihydro- , is a heterocyclic compound with the molecular formula C5H8O . It exhibits a unique ring structure and has a molecular weight of approximately 84.12 g/mol .


Synthesis Analysis

The synthesis of this compound involves specific chemical reactions. Researchers have explored various synthetic routes to obtain 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester. For instance, an enantioselective synthesis of methyl 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide has been investigated, which could serve as a building block for related benzothiazine derivatives .

Scientific Research Applications

Synthesis of Biomedical Compounds

Ethyl 3,4-dihydro-2H-pyridine-1-carboxylate can be used in the synthesis of various biomedical compounds. For instance, it can be used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been described in more than 5500 references (including 2400 patents) to date .

Vasorelaxant Applications

3,4-Dihydro-2(1H)-Pyridones, a class of compounds that Ethyl 3,4-dihydro-2H-pyridine-1-carboxylate belongs to, have been found to have vasorelaxant properties . This makes them potentially useful in the treatment of conditions related to blood pressure and vascular tension.

Anti-HIV Applications

Compounds in the 3,4-Dihydro-2(1H)-Pyridones class, including Ethyl 3,4-dihydro-2H-pyridine-1-carboxylate, have demonstrated anti-HIV properties . This suggests potential applications in the development of new treatments for HIV.

Antitumor Applications

3,4-Dihydro-2(1H)-Pyridones have also shown antitumor properties . This indicates that Ethyl 3,4-dihydro-2H-pyridine-1-carboxylate could be used in the development of new cancer therapies.

Antibacterial and Antifungal Applications

In addition to their other biomedical applications, 3,4-Dihydro-2(1H)-Pyridones have demonstrated antibacterial and antifungal properties . This suggests that Ethyl 3,4-dihydro-2H-pyridine-1-carboxylate could be used in the development of new antimicrobial treatments.

Polymerization Reactions

Ethyl 3,4-dihydro-2H-pyridine-1-carboxylate can be used in polymerization reactions . It can be used either alone or with unsaturated compounds, and finds application in polymer industries .

Mechanism of Action

The precise mechanism of action for this compound depends on its interactions with biological targets. Researchers have reported diverse pharmacological activities associated with related structures, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects. The presence of specific functional groups attached to the ring contributes to its activity .

properties

IUPAC Name

ethyl 3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATILYONFEASZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451185
Record name 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester

CAS RN

111054-54-7
Record name 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester
Reactant of Route 2
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester
Reactant of Route 3
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester
Reactant of Route 4
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester
Reactant of Route 5
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester
Reactant of Route 6
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester

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